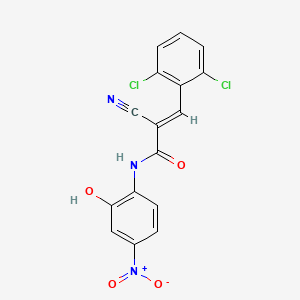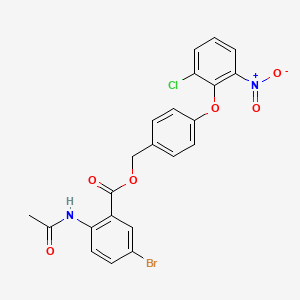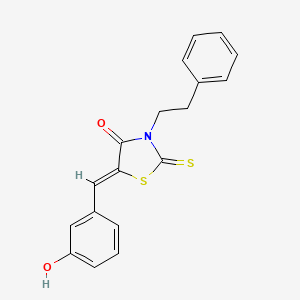![molecular formula C17H12N4S3 B10879888 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879888.png)
3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione is a complex organic compound that features a benzothiazole core linked to a triazine ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole share a similar core structure.
Triazine derivatives: Compounds such as 2,4,6-tris(phenyl)-1,3,5-triazine have a similar triazine ring.
Uniqueness
What sets 3-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione apart is its unique combination of the benzothiazole and triazine rings, linked by a sulfanyl bridge
Properties
Molecular Formula |
C17H12N4S3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C17H12N4S3/c22-17-21(14-8-4-5-9-15(14)24-17)11-23-16-18-10-13(19-20-16)12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
WUSGJLFCPLBUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCN3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)
![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![2-({2-[(4-Methoxy-2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10879848.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10879857.png)
methanone](/img/structure/B10879866.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10879872.png)

![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
